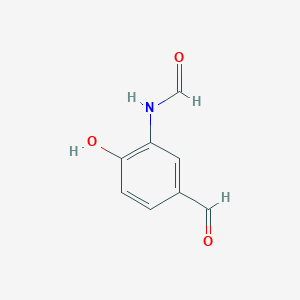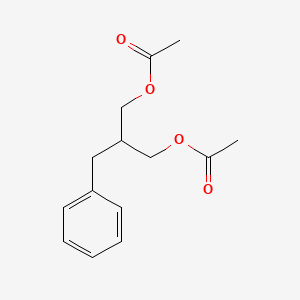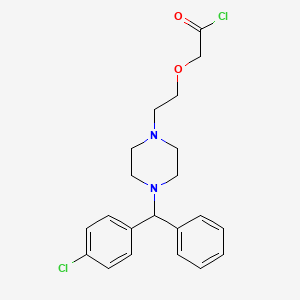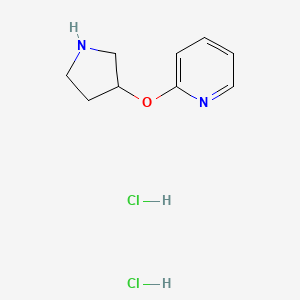
3-(Formylamino)-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Formylamino)-4-hydroxybenzaldehyde, also known as 3-FAB, is an organic compound belonging to the class of aminobenzaldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and has been used in various lab experiments. 3-FAB has a variety of applications in the field of scientific research and has a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Aerobic Oxidative Synthesis of Formamides
This compound is used in the aerobic oxidative synthesis of formamides from various types of amines and bioderived formyl sources . This process uses molecular oxygen (O2) as an oxidant on g-C3N4 supported Cu catalysts . The catalyst has much higher activity than those based on noble metals .
N-Formylation of Amines
“N-(5-formyl-2-hydroxyphenyl)formamide” is used in the N-formylation of amines . This process has been improved under the irradiation of a domestic microwave oven . The method is compatible with primary, secondary, aromatic, and aliphatic amines .
Mono-Substitution of N-Formamide
The compound is used in the mono-substitution of N-formamide . This process involves the microwave-assisted amination of furfural with formamide .
Pharmaceutical Applications
“3-(Formylamino)-4-hydroxybenzaldehyde” is used in the production of pharmaceutical compounds . It is used in the synthesis of pharmaceutical secondary standards and certified reference materials .
Rheumatoid Arthritis Treatment
The compound is used in the treatment of rheumatoid arthritis (RA) . It acts directly on B cells by inhibiting the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Solid Phase Formylation of N-Terminus Peptides
“3-(Formylamino)-4-hydroxybenzaldehyde” is used in the solid phase formylation of N-terminus peptides . This process involves the addition of a formylation group to the N-terminus of a peptidyl-resin followed by cleavage to obtain the final formylated peptides .
Propriétés
IUPAC Name |
N-(5-formyl-2-hydroxyphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVYYZKPTBKNEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-formyl-2-hydroxyphenyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)




![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)